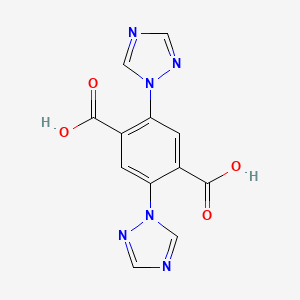
2,5-di(1H-1,2,4-triazol-1-yl)terephthalic acid
Overview
Description
2,5-di(1H-1,2,4-triazol-1-yl)terephthalic acid is a chemical compound with the molecular formula C12H8N6O4 and a molecular weight of 300.23 g/mol This compound is characterized by the presence of two 1H-1,2,4-triazol-1-yl groups attached to a terephthalic acid core
Preparation Methods
The synthesis of 2,5-di(1H-1,2,4-triazol-1-yl)terephthalic acid typically involves the condensation reaction between terephthalic acid and 1H-1,2,4-triazole-1-carbaldehyde under suitable conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and efficiency.
Chemical Reactions Analysis
2,5-di(1H-1,2,4-triazol-1-yl)terephthalic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents, leading to the formation of reduced derivatives.
Substitution: The triazole rings in the compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups[][3].
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-di(1H-1,2,4-triazol-1-yl)terephthalic acid has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2,5-di(1H-1,2,4-triazol-1-yl)terephthalic acid involves its interaction with specific molecular targets and pathways. In coordination chemistry, it acts as a ligand, binding to metal ions to form stable complexes. In biological systems, its derivatives may exert effects by interacting with enzymes or receptors, leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
2,5-di(1H-1,2,4-triazol-1-yl)terephthalic acid can be compared with other similar compounds, such as:
2,5-bis(1H-1,2,4-triazol-1-yl)benzoic acid: Similar structure but with a benzoic acid core instead of terephthalic acid.
2,5-di(1H-1,2,4-triazol-1-yl)benzenesulfonic acid: Contains sulfonic acid groups instead of carboxylic acid groups.
2,5-di(1H-1,2,4-triazol-1-yl)benzene: Lacks the carboxylic acid groups, making it less polar.
The uniqueness of this compound lies in its ability to form stable coordination complexes and its potential biological activities, which are influenced by the presence of both triazole and carboxylic acid groups.
Properties
IUPAC Name |
2,5-bis(1,2,4-triazol-1-yl)terephthalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N6O4/c19-11(20)7-1-9(17-5-13-3-15-17)8(12(21)22)2-10(7)18-6-14-4-16-18/h1-6H,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLIKKYPSHXLNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N2C=NC=N2)C(=O)O)N3C=NC=N3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


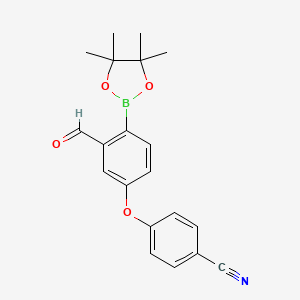
![4-[5-[3,5-bis(4-carboxyphenyl)-4-hydroxyphenyl]-3-(4-carboxyphenyl)-2-hydroxyphenyl]benzoic acid](/img/structure/B3325493.png)




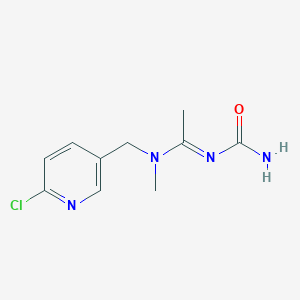
![4-Aminofuro[3,2-c]pyridine-2-carbonitrile](/img/structure/B3325538.png)

![3-((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-ol](/img/structure/B3325556.png)
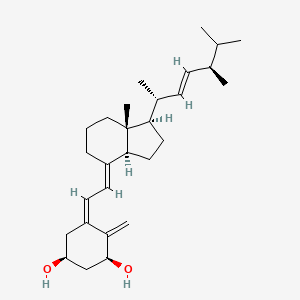

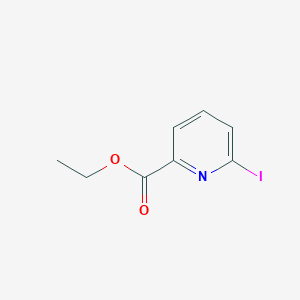
![tert-Butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B3325585.png)
